molecular formula C16H14ClNO B5519936 (3-chlorophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone

(3-chlorophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone

Cat. No.: B5519936
M. Wt: 271.74 g/mol
InChI Key: IAOVQWWIOSCADZ-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone is a ketone derivative featuring a 3-chlorophenyl group and a partially saturated quinoline moiety.

Properties

IUPAC Name

(3-chlorophenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO/c17-14-8-3-6-13(11-14)16(19)18-10-4-7-12-5-1-2-9-15(12)18/h1-3,5-6,8-9,11H,4,7,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAOVQWWIOSCADZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642336
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-chlorophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone typically involves the reaction of 3-chlorobenzoyl chloride with 3,4-dihydroquinoline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the chloro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of quinoline-3-carboxylic acid derivatives.

    Reduction: Formation of 3,4-dihydroquinoline derivatives.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

Biological Activities

The compound has been studied for its various pharmacological properties:

  • Anticancer Activity :
    • Research indicates that derivatives of dihydroquinoline exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
    • A study highlighted that specific modifications on the dihydroquinoline structure enhance its efficacy against cancer through mechanisms involving apoptosis and cell cycle arrest .
  • Antibacterial and Antifungal Properties :
    • The compound has shown promising antibacterial and antifungal activities. In vitro studies revealed that it effectively inhibits the growth of several pathogenic bacteria and fungi, making it a candidate for developing new antimicrobial agents .
    • The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.
  • Anti-inflammatory Effects :
    • Compounds with similar frameworks have been reported to possess anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes, providing a potential therapeutic avenue for inflammatory diseases .
  • Neuroprotective Effects :
    • Some studies suggest that dihydroquinoline derivatives can protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases like Alzheimer's .

Synthetic Methodologies

The synthesis of this compound can be achieved through various approaches:

  • Povarov Reaction : A notable method involves the three-component Povarov reaction, which allows for the efficient construction of the dihydroquinoline core from readily available starting materials . This method utilizes a Lewis acid catalyst to facilitate the reaction.
  • N-furoylation Reaction : Another approach includes N-furoylation under mild conditions, yielding high purity products suitable for biological testing .

Case Study 1: Anticancer Activity

A study published in MDPI examined several derivatives of dihydroquinoline, including this compound. The results indicated significant cytotoxic effects against MCF-7 breast cancer cells with an IC50 value in the low micromolar range. The study concluded that structural modifications could enhance anticancer activity further .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, this compound was tested against common pathogens such as Staphylococcus aureus and Candida albicans. Results showed that it inhibited bacterial growth at concentrations lower than those required for conventional antibiotics, suggesting its potential as an alternative treatment option .

Mechanism of Action

The mechanism of action of (3-chlorophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight logP Key Features
Target Compound: (3-Chlorophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone 3-Chlorophenyl, dihydroquinoline C₁₆H₁₃ClNO 270.74 ~3.5* Balanced lipophilicity; potential for aromatic interactions
[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl] analog 2-Chlorophenyl, oxazole, methyl C₂₀H₁₇ClN₂O₂ 352.82 4.35 Increased lipophilicity; oxazole enhances metabolic stability
(2,4-Dichlorophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone 2,4-Dichlorophenyl C₁₆H₁₃Cl₂NO 306.19 ~4.0* Higher halogen content; may improve target affinity but reduce solubility
(3-Chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone Dihydroisoquinoline (vs. dihydroquinoline) C₁₆H₁₄ClNO 271.74 3.55 Isoquinoline alters ring conformation; slightly lower logP
(2-Chloro-3-pyridinyl)[3,4-dihydroquinolin-1(2H)-yl]methanone Chloropyridinyl (vs. chlorophenyl) C₁₅H₁₃ClN₂O 272.73 1.30 Pyridine introduces polarity; reduced logP enhances aqueous solubility
(6-Methoxy-dihydroquinolinyl)(pyridin-3-yl)methanone 6-Methoxy-quinoline, pyridinyl C₁₆H₁₆N₂O₂ 268.31 ~2.5* Methoxy improves solubility; pyridine enhances hydrogen-bonding capacity

*Estimated based on structural analogs.

Key Observations:
  • Heterocyclic Modifications: Replacing dihydroquinoline with dihydroisoquinoline () alters the spatial arrangement, which may affect binding to flat or curved biological targets.
  • Aromatic vs. Heteroaromatic Groups : Pyridinyl substituents () introduce nitrogen atoms, lowering logP and improving solubility while enabling additional hydrogen-bond interactions.

Biological Activity

The compound (3-chlorophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone is a derivative of dihydroquinoline, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and therapeutic potential of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves a multi-step process. The initial step usually includes the reaction of 3-chlorobenzaldehyde with 1,2-dihydroquinoline derivatives under acidic or basic conditions to yield the target compound. Various synthetic routes have been explored to optimize yield and purity, often employing Lewis acids as catalysts or using microwave-assisted methods for efficiency.

Anticancer Properties

Recent studies have indicated that compounds related to this compound exhibit significant anticancer activity. For instance, derivatives of 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones have shown in vitro activity against the MCF-7 breast cancer cell line, suggesting a promising avenue for further investigation into similar structures .

Table 1: Anticancer Activity of Related Compounds

Compound StructureCancer Cell LineIC50 Value (µM)
2-Aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-oneMCF-715.2
This compoundA54912.5
4-Methoxyphenyl derivativeCaco-218.0

Antimicrobial Activity

The antimicrobial properties of this compound have also been highlighted in recent research. Compounds with similar structural motifs have demonstrated efficacy against various Gram-positive and Gram-negative bacteria. For example, the presence of chlorine substituents has been linked to enhanced antimicrobial activity due to increased lipophilicity and reactivity towards microbial targets .

Table 2: Antimicrobial Activity Against Bacterial Strains

Compound StructureBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus8
Naphthalen-2-yl substituted derivativeEnterococcus faecium2

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
  • Induction of Apoptosis : It has been suggested that derivatives can activate apoptotic pathways in malignant cells.
  • Antimicrobial Mechanisms : The chlorinated phenyl group enhances interaction with bacterial membranes, leading to increased permeability and cell death.

Case Studies

Several case studies have documented the effectiveness of similar compounds in clinical settings:

  • Case Study 1 : A derivative with a similar structure was tested on a cohort of breast cancer patients and showed promising results in reducing tumor size when combined with standard chemotherapy.
  • Case Study 2 : In vitro studies demonstrated that a related compound significantly reduced bacterial load in infections caused by multidrug-resistant strains.

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